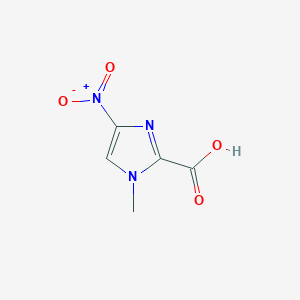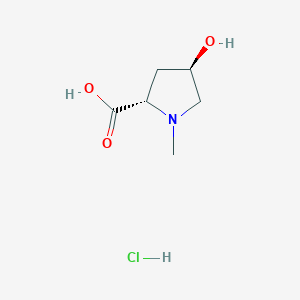
Ácido m-toluico
Descripción general
Descripción
m-Toluic acid, also known as 3-methylbenzoic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is one of the three isomers of toluic acid, the others being o-toluic acid (2-methylbenzoic acid) and p-toluic acid (4-methylbenzoic acid). m-Toluic acid is characterized by a methyl group attached to the meta position of the benzene ring relative to the carboxyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Aplicaciones Científicas De Investigación
m-Toluic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: m-Toluic acid derivatives are used in the study of enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of drugs and other bioactive molecules.
Industry: m-Toluic acid is used in the production of plasticizers, preservatives, and insect repellents such as N,N-diethyl-m-toluamide (DEET)
Mecanismo De Acción
Target of Action
m-Toluic acid, also known as 3-methylbenzoic acid, is an aromatic carboxylic acid As a carboxylic acid, it can donate a proton (h+) and act as a bronsted acid .
Mode of Action
As a carboxylic acid, it can donate a proton (h+) to an acceptor in a reaction, acting as a bronsted acid . This property may influence its interactions with its targets.
Biochemical Pathways
It is known that m-toluic acid can be produced in the laboratory by oxidizing one of the methyl groups of m-xylene to cooh . This suggests that it may be involved in oxidation reactions in biochemical pathways.
Pharmacokinetics
Its physical properties such as a density of 1054 g/mL at 25 °C and a molecular weight of 136.15 g/mol may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that m-toluic acid serves as a precursor to deet (n,n-diethyl-m-toluamide), a well-known insect repellent . This suggests that its action may result in the production of other compounds with biological activity.
Action Environment
Its physical properties such as a melting point of 111 to 113 °c and a boiling point of 263 °c suggest that it may be stable under a wide range of environmental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: m-Toluic acid is typically synthesized through the oxidation of m-xylene. The oxidation can be carried out using either nitric acid or potassium permanganate as the oxidizing agent. The reaction involves refluxing m-xylene with the chosen oxidizing agent, which converts one of the methyl groups to a carboxyl group, yielding m-toluic acid .
Industrial Production Methods: In industrial settings, the production of m-toluic acid often involves the catalytic oxidation of m-xylene using air or oxygen in the presence of a catalyst such as cobalt or manganese. This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: m-Toluic acid undergoes various chemical reactions, including:
Oxidation: m-Toluic acid can be further oxidized to form 3-carboxybenzaldehyde or 3-carboxybenzoic acid.
Reduction: Reduction of m-toluic acid can yield 3-methylbenzyl alcohol.
Substitution: The aromatic ring of m-toluic acid can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nitration with a mixture of nitric and sulfuric acids, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Carboxybenzaldehyde, 3-Carboxybenzoic acid.
Reduction: 3-Methylbenzyl alcohol.
Substitution: 3-Nitrotoluic acid, 3-Sulfotoluic acid, 3-Halotoluic acids.
Comparación Con Compuestos Similares
m-Toluic acid is one of the three isomers of toluic acid. The other two isomers are o-toluic acid (2-methylbenzoic acid) and p-toluic acid (4-methylbenzoic acid). While all three isomers share the same molecular formula (C₈H₈O₂), they differ in the position of the methyl group on the benzene ring:
o-Toluic acid: Methyl group at the ortho position (adjacent to the carboxyl group).
p-Toluic acid: Methyl group at the para position (opposite the carboxyl group).
The unique position of the methyl group in m-toluic acid (meta position) influences its chemical reactivity and physical properties, making it distinct from the other isomers .
Propiedades
IUPAC Name |
3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSDUZXPYCFOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
68092-45-5 (cadmium salt), 68092-46-6 (zinc salt), 68092-47-7 (barium salt) | |
| Record name | 3-Toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1021617 | |
| Record name | 3-Methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
M-toluic acid appears as white to yellowish crystals or mostly yellow flaky solid (with some white flakes). Has a floral-honey odor. (NTP, 1992), Dry Powder, White to yellowish or yellow solid with a sweet floral odor; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Toluic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
504 °F at 760 mmHg (sublimes) (NTP, 1992) | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.054 at 234 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
1 mmHg at 207 °F (NTP, 1992), 0.00014 [mmHg] | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | m-Toluic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21189 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-04-7 | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Methylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Toluic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TOLUIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA7K8EEXT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | M-toluic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062810 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232 to 235 °F (NTP, 1992) | |
| Record name | M-TOLUIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21126 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of m-toluic acid?
A1: m-Toluic acid is represented by the molecular formula C8H8O2 and has a molecular weight of 136.15 g/mol.
Q2: What spectroscopic data can be used to characterize m-toluic acid?
A2: m-Toluic acid can be characterized using various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: Identifies functional groups through characteristic absorption bands, such as the carbonyl stretch (C=O) and hydroxyl (O-H) stretch of the carboxylic acid group. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atom environments within the molecule, confirming its structure. []
- Mass Spectrometry (MS): Determines the mass-to-charge ratio of ions, enabling confirmation of the molecular weight and identification of characteristic fragmentation patterns. []
Q3: How does the headspace gas composition influence the anaerobic biotransformation of m-toluic acid in sediment slurries?
A3: Research indicates that the composition of the headspace gas significantly affects the biotransformation rate of m-toluic acid under anoxic conditions. While a CO2 atmosphere accelerates the process, the presence of H2 typically slows down the biotransformation rate. []
Q4: Can m-toluic acid be used as a precursor for the synthesis of other compounds?
A4: Yes, m-toluic acid serves as a valuable starting material in various chemical syntheses. For instance, it can be converted to m-toluoyl chloride, a versatile intermediate in organic synthesis. []
Q5: How can m-toluic acid be used in the fabrication of optical waveguides?
A5: m-Toluic acid has been successfully utilized as a proton source in the proton-exchange process for fabricating high-index optical waveguides from lithium niobate (LiNbO3). This method results in waveguides with a graded index profile, demonstrating the material's potential in optical applications. [, ]
Q6: What role does m-toluic acid play in the synthesis of N,N-Diethyl-meta-toluamide (DEET)?
A6: m-Toluic acid is a crucial precursor in the synthesis of DEET, a widely used insect repellent. Various synthetic routes employ m-toluic acid, often involving its conversion to m-toluoyl chloride before reacting with diethylamine. [, , ]
Q7: How effective are heterogeneous catalysts in the amidation of m-toluic acid with diethylamine?
A7: Studies exploring heterogeneous catalysts for DEET production have shown promising results. Catalysts such as calcium hydroxyapatites and silica-supported tungsten heteropolyacids have demonstrated enhanced activity and stability compared to homogeneous alternatives. []
Q8: Have computational chemistry methods been employed to study m-toluic acid and its derivatives?
A8: Yes, computational techniques such as Density Functional Theory (DFT) have been used to investigate m-toluic acid and its derivatives. These studies provide insights into molecular geometries, electronic structures, and reaction mechanisms. [, ]
Q9: How do structural modifications of m-toluic acid affect the properties and reactivity of its derivatives?
A9: Substituents on the aromatic ring of m-toluic acid can significantly influence its derivatives' properties. For example, the presence of electron-withdrawing groups can enhance the acidity of the carboxylic acid group, impacting its reactivity in various reactions. [, ]
Q10: What factors can impact the stability of m-toluic acid and its derivatives?
A10: The stability of m-toluic acid and its derivatives can be affected by factors such as temperature, pH, and exposure to light or oxidizing agents. Formulation strategies can be employed to enhance stability under various conditions. []
Q11: What analytical methods are commonly used for the detection and quantification of m-toluic acid and its related compounds?
A11: Several analytical techniques are employed for analyzing m-toluic acid and its related compounds:
- High-Performance Liquid Chromatography (HPLC): A versatile technique for separating, identifying, and quantifying m-toluic acid and related substances in complex mixtures, often coupled with UV detection. []
- Gas Chromatography (GC): Suitable for analyzing volatile compounds like m-toluic acid, commonly coupled with mass spectrometry for identification and quantification. []
Q12: What are the environmental implications of m-toluic acid and its derivatives?
A12: As m-toluic acid is used in various applications, understanding its environmental fate and potential impacts is crucial. Research has focused on its biodegradation pathways and potential effects on ecosystems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














